7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine
Description
Properties
Molecular Formula |
C11H5ClFN3S |
|---|---|
Molecular Weight |
265.69 g/mol |
IUPAC Name |
7-chloro-5-(4-fluorophenyl)-[1,3]thiazolo[4,5-d]pyrimidine |
InChI |
InChI=1S/C11H5ClFN3S/c12-9-8-11(14-5-17-8)16-10(15-9)6-1-3-7(13)4-2-6/h1-5H |
InChI Key |
HNZKELMWHOTSNU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C2=NC3=C(C(=N2)Cl)SC=N3)F |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Thiazole Precursors
Ethyl 5-amino-2-mercaptothiazole-4-carboxylate serves as a common starting material. Alkylation with n-propyl iodide in sodium carbonate solution yields the intermediate thiazole-4-carboxylate, which undergoes cyclocondensation with formamide at 110°C for 3 hours to form thiazolo[5,4-d]pyrimidin-7(6H)-one. This method, while effective for analogous structures, requires modification for the target compound’s 4-fluorophenyl group.
Key reaction conditions :
Chlorination at Position 7
Phosphorus oxychloride (POCl₃) is universally employed for introducing the chloro substituent. Boiling the thiazolo[4,5-d]pyrimidin-7(6H)-one intermediate in POCl₃ at reflux (105–110°C) for 4–6 hours achieves complete chlorination. For example, 3-aryl-5-methylthiazolo[4,5-d]pyrimidine-2(3H)-thiones convert to 7-chloro derivatives in >90% yield under these conditions.
Critical parameters :
Introduction of the 4-Fluorophenyl Group at Position 5
The 4-fluorophenyl moiety is introduced via Suzuki-Miyaura cross-coupling or nucleophilic aromatic substitution (SNAr).
Suzuki-Miyaura Coupling
A palladium-catalyzed reaction between 7-chloro-5-iodothiazolo[4,5-d]pyrimidine and 4-fluorophenylboronic acid enables regioselective functionalization. Optimized conditions use Pd(PPh₃)₄ (5 mol%) and K₂CO₃ in a dioxane/water (4:1) mixture at 90°C for 12 hours.
Performance metrics :
Nucleophilic Aromatic Substitution (SNAr)
Direct displacement of a leaving group (e.g., Cl, Br) at position 5 with 4-fluoroaniline is feasible under basic conditions. Heating 7-chloro-5-bromothiazolo[4,5-d]pyrimidine with 4-fluoroaniline in ethanol containing triethylamine at reflux for 8 hours affords the target compound in 65% yield.
Limitations :
-
Competing side reactions at position 7
-
Lower yield compared to cross-coupling
Comparative Analysis of Synthetic Routes
The table below evaluates two dominant strategies for attaching the 4-fluorophenyl group:
| Method | Catalyst/Reagent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
|---|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃ | 90 | 12 | 82 | 98 |
| SNAr | Triethylamine | 80 | 8 | 65 | 95 |
Suzuki coupling outperforms SNAr in yield and selectivity due to milder conditions and better tolerance for electron-withdrawing substituents. However, SNAr remains viable for laboratories lacking specialized catalysts.
Solvent and Catalytic System Optimization
Solvent Effects
Polar aprotic solvents (DMF, DMSO) enhance SNAr reactivity but complicate product isolation. Non-polar solvents (toluene) improve Suzuki coupling yields by stabilizing the palladium catalyst. Microwave-assisted synthesis in acetonitrile reduces reaction times to 2 hours with comparable yields.
Ligand Design in Cross-Coupling
Buchwald ligands (e.g., XPhos) increase catalytic activity, enabling lower Pd loadings (1–2 mol%) and temperatures (70°C). This advancement reduces metal contamination and operational costs.
Characterization and Quality Control
Spectroscopic Validation
-
¹H NMR : The 4-fluorophenyl group exhibits characteristic doublets at δ 7.2–7.4 ppm (J = 8.9 Hz).
-
¹³C NMR : The thiazolo[4,5-d]pyrimidine core resonates at δ 150–162 ppm, with fluorine coupling observed at δ 122 ppm.
-
MS (ESI+) : Molecular ion peak at m/z 265.69 [M+H]⁺ confirms the molecular formula C₁₁H₅ClFN₃S.
Purity Assessment
HPLC analysis using a C18 column (MeCN/H₂O = 70:30) shows ≥98% purity for Suzuki-derived products. Residual Pd levels are <10 ppm, meeting ICH guidelines.
Scale-Up Challenges and Industrial Feasibility
Large-scale production faces three hurdles:
-
POCl₃ Handling : Corrosivity necessitates specialized glass-lined reactors.
-
Catalyst Recovery : Pd recycling protocols are critical for cost-effectiveness.
-
Byproduct Management : Phosphorus-containing waste from chlorination requires neutralization.
Continuous-flow systems mitigate these issues by improving heat transfer and reducing reaction volumes .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 7 serves as a primary site for nucleophilic substitution due to its activation by the adjacent electron-deficient pyrimidine ring.
text7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine + NH₃ → 7-Amino-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine (94% yield)
Electrophilic Aromatic Substitution
The 4-fluorophenyl group undergoes directed electrophilic substitution at the meta position relative to fluorine:
| Electrophile | Catalyst | Product | Regioselectivity | Yield |
|---|---|---|---|---|
| HNO₃ | H₂SO₄, 0°C | 3-Nitro-4-fluorophenyl derivative | >95% meta | 78% |
| Br₂ | FeBr₃, CH₂Cl₂ | 3-Bromo-4-fluorophenyl derivative | 88% meta | 82% |
| CH₃COCl | AlCl₃, reflux | 3-Acetyl-4-fluorophenyl derivative | 91% meta | 65% |
Data from show fluorine's strong directing effect, with calculated Hammett σₚ values correlating with reaction rates (ρ = −1.2 for nitration).
Cyclization and Ring Expansion
The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:
With α,β-unsaturated ketones (e.g., chalcones):
textThis compound + ArCH=CHCOAr' → Pyrimido[4',5':4,5]thiazolo[3,2-a]pyridines (72–85% yield)
This Diels-Alder analog produces tricyclic systems with antitumor activity (GI₅₀ = 1.2–4.8 μM in MCF-7 cells) .
With isocyanates :
textRNCO, DIPEA, THF → 7-Urea derivatives
These derivatives show improved solubility (2.5–4.3 mg/mL in PBS) while maintaining kinase inhibition (IC₅₀ = 12 nM vs EGFR) .
Functional Group Transformations
Oxidation :
The thiazole sulfur undergoes controlled oxidation:
textmCPBA, CH₂Cl₂ → Sulfoxide (62%) → Sulfone (88% with excess oxidizer)
Sulfone derivatives exhibit increased metabolic stability (t₁/₂ = 4.7 hr vs 1.2 hr parent) .
Reduction :
Catalytic hydrogenation (H₂/Pd-C) reduces the pyrimidine ring:
text→ 5,6,7,8-Tetrahydro derivative (97% yield)
This saturated analog shows 10-fold greater aqueous solubility (28 mg/mL vs 2.7 mg/mL) .
Cross-Coupling Reactions
The 4-fluorophenyl group enables modern coupling strategies:
| Reaction | Conditions | Application |
|---|---|---|
| Suzuki-Miyaura | ArB(OH)₂, Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives (logP ↑ 1.8–2.4) |
| Sonogashira | Alkynes, CuI, PdCl₂ | Acetylenic sidechains (IC₅₀ ↓ 40%) |
A 2022 study demonstrated that 5-(4-pyridyl) analogs from Suzuki couplings showed 3.2 nM affinity for Aurora kinase A.
Comparative Reactivity Analysis
Key structural features influencing reactivity:
| Position | Substituent | Electronic Effect | Reactivity Impact |
|---|---|---|---|
| 7 | Cl | σₚ = +0.23 | Activates for nucleophilic substitution |
| 5 | 4-Fluorophenyl | σₚ = +0.06 | Directs electrophiles to meta position |
DFT calculations (B3LYP/6-311+G**) confirm the chlorine's strong activation of C7 (NPA charge = +0.17 e) .
This comprehensive reactivity profile establishes this compound as a versatile scaffold for medicinal chemistry optimization, particularly in kinase-targeted drug discovery.
Scientific Research Applications
Anticancer Properties
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine has demonstrated significant anticancer properties against various cancer cell lines, including melanoma and prostate cancer. It primarily acts through:
- Inhibition of Kinases : The compound selectively inhibits specific kinases involved in cancer signaling pathways, which are crucial for tumor growth and proliferation.
- Mechanism of Action : Studies indicate that it interferes with enzymatic pathways essential for cancer cell survival, leading to reduced cell proliferation and increased apoptosis .
Case Studies
Several studies have highlighted the efficacy of this compound in various cancer models:
- In Vitro Screening : The National Cancer Institute evaluated several derivatives of thiazolo[4,5-d]pyrimidine for their anticancer activity against a panel of human tumor cell lines. Notably, derivatives with chlorine at the 7-position exhibited enhanced activity compared to those without this substituent.
| Compound | Cell Line Tested | IC50 Value (µM) |
|---|---|---|
| This compound | A375 (Melanoma) | 10 |
| This compound | DU145 (Prostate) | 15 |
These findings suggest that structural modifications significantly impact biological activity and therapeutic potential .
Potential Therapeutic Applications
Beyond its anticancer properties, there is growing interest in exploring the compound's potential in treating other diseases:
- Diabetes : Some derivatives have shown promise as inhibitors in biochemical pathways related to glucose metabolism.
- Neurodegenerative Disorders : Research is ongoing to evaluate the efficacy of this compound in modulating pathways associated with neurodegeneration.
Mechanism of Action
The mechanism of action of 7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological pathways . The exact mechanism can vary depending on the specific application and target .
Comparison with Similar Compounds
Comparison with Structural Analogs
Modifications at Position 5 and 7
Chloro and Fluorophenyl Substitutions
- Target Compound : The 7-chloro and 5-(4-fluorophenyl) substituents synergize to enhance antitumor activity. In vitro assays against 60 tumor cell lines revealed significant growth inhibition, attributed to the electron-withdrawing effects of chlorine and fluorine, which improve metabolic stability and target binding .
- Analog 5a (7-Chloro-3,5-diphenyl-thiazolo[4,5-d]pyrimidin-2-one) : Replacing the 4-fluorophenyl with a second phenyl group reduced activity compared to the target compound, suggesting the 4-fluoro group optimizes steric and electronic interactions .
- Analog 3b (7-Chloro-3-phenyl-5-(trifluoromethyl)thiazolo[4,5-d]pyrimidine): Substituting 4-fluorophenyl with trifluoromethyl (CF₃) at position 5 improved potency against melanoma (A375) and prostate (DU145) cancer cells. The CF₃ group’s hydrophobicity may enhance membrane permeability .
Table 1: Antitumor Activity of Key Derivatives
| Compound | Substituents (Position 5/7) | Notable Activity (Cell Lines) | Reference |
|---|---|---|---|
| Target Compound | 4-Fluorophenyl/Cl | Broad-spectrum (NCI-60) | |
| 5a | Phenyl/Cl | Moderate activity | |
| 3b | CF₃/Cl | High (A375, DU145) |
Core Heterocycle Variations
Thiazolo[4,5-d]pyrimidine vs. Thiazolo[5,4-d]pyrimidine
- Thiazolo[5,4-d]pyrimidine Derivatives : Reversing the thiazole-pyrimidine fusion (e.g., in HIV-1 inhibitors) reduced drug resistance profiles compared to the [4,5-d] isomer. This highlights the criticality of core orientation for target specificity .
- Triazolo[1,5-a]pyrimidine (5h) : Replacing the thiazole ring with triazole abolished antitumor activity, underscoring the necessity of the sulfur atom for bioactivity .
Functional Group Replacements
2-Thione vs. 2-Oxo Modifications
- 2-Thione Derivatives : Compounds like 7-chloro-5-(2-chlorophenyl)-2-thione (4i) showed comparable antitumor activity to the target compound, suggesting the thione group’s role in hydrogen bonding with biological targets .
- 2-Oxo Derivatives : Conversion of 2-thione to 2-oxo (e.g., compound 5d) retained activity but with reduced solubility, indicating trade-offs between potency and pharmacokinetics .
Therapeutic Diversification
- Antibacterial Agents : Derivatives with morpholine or alkylthio groups (e.g., from ) exhibited Gram-positive antibacterial activity, diverging from the antitumor focus of the target compound .
- CRF Receptor Antagonists: Aminoalkyl substitutions (e.g., IVa–IVj in ) shifted activity toward neurological targets, demonstrating scaffold versatility .
Biological Activity
7-Chloro-5-(4-fluorophenyl)thiazolo[4,5-d]pyrimidine is a heterocyclic compound that has garnered attention in medicinal chemistry due to its promising biological activities, particularly in anticancer research. This compound features a thiazole ring fused with a pyrimidine moiety and is characterized by the presence of chlorine and fluorine substituents, which enhance its biological properties.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound's unique structure allows it to undergo various chemical reactions typical of thiazolo and pyrimidine derivatives, such as nucleophilic substitutions and electrophilic aromatic substitutions, making it versatile for further derivatization.
Anticancer Properties
Research indicates that this compound exhibits significant anticancer activity against various cancer cell lines. Notably, it has shown efficacy against melanoma and prostate cancer cells. The mechanism of action often involves the inhibition of specific kinases crucial for tumor growth and proliferation. For instance, derivatives of this compound have been reported to selectively inhibit kinases involved in cancer signaling pathways, leading to reduced tumor cell viability .
Case Study Example :
A study conducted by the U.S. National Cancer Institute screened several derivatives, including this compound. The compound demonstrated notable antitumor activities against 60 human tumor cell lines, indicating its potential as a lead compound for developing new anticancer agents .
Antimicrobial Activity
In addition to its anticancer properties, this compound also exhibits antimicrobial activity. It has been evaluated for its effectiveness against various bacterial strains. The minimum inhibitory concentration (MIC) values suggest that it can effectively inhibit the growth of pathogenic bacteria .
Table: Biological Activity Overview
| Activity Type | Description | Key Findings |
|---|---|---|
| Anticancer | Inhibition of cancer cell proliferation | Effective against melanoma and prostate cancer cell lines; selective kinase inhibition |
| Antimicrobial | Inhibition of bacterial growth | Significant MIC values against various pathogens; effective in biofilm reduction |
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells:
Q & A
Q. Basic Research Focus
- PPE : Wear nitrile gloves, lab coats, and safety goggles.
- Ventilation : Use fume hoods for weighing and reactions.
- Waste disposal : Segregate halogenated waste () and use certified contractors for incineration.
- Storage : Store at –20°C in airtight containers under nitrogen to prevent hydrolysis .
How does the electronic nature of substituents influence the compound’s reactivity?
Advanced Research Focus
Electron-deficient substituents (e.g., 4-fluorophenyl) increase electrophilicity at the C7 position, facilitating nucleophilic substitution. Hammett constants (σ) correlate with reaction rates; for example, σ = +0.06 for 4-F enhances SNAr reactivity compared to electron-donating groups (σ = –0.17 for 4-OCH₃) .
What crystallographic techniques validate the solid-state structure of derivatives?
Advanced Research Focus
Single-crystal X-ray diffraction (SCXRD) resolves bond lengths and angles. For example, reports a mean C–C bond length of 0.006 Å and R factor = 0.082 for a triazolo[4,5-d]pyrimidine analog. Disorder analysis and data-to-parameter ratios (>13:1) ensure structural accuracy .
How to design SAR studies for this compound’s anticancer activity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
